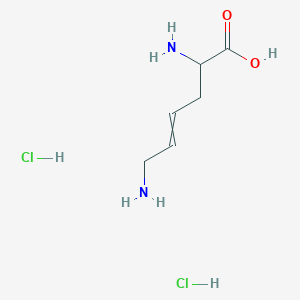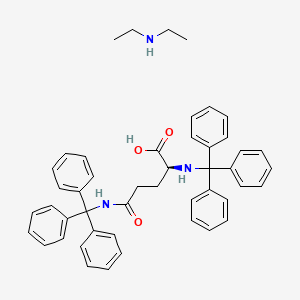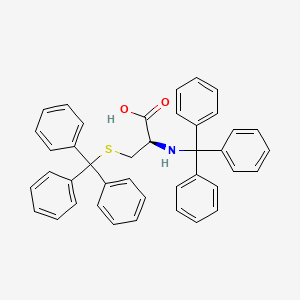
DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl, also known as (E)-2,6-diamino-4-hexenoic acid dihydrochloride, is a synthetic amino acid derivative. It is characterized by the presence of two amino groups and a double bond within its hexenoic acid structure. This compound is often utilized in biochemical research due to its unique structural properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2,6-diaminohexanoic acid.
Dehydrogenation: The precursor undergoes a dehydrogenation reaction to introduce the double bond, forming 2,6-diamino-4-hexenoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale dehydrogenation processes and the use of automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pH adjustment, and purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced to form saturated amino acids.
Substitution: It can participate in substitution reactions where one or both amino groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Saturated amino acids.
Substitution: Various substituted amino acid derivatives
科学研究应用
DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Protein Modification: It can modify proteins through covalent bonding, altering their structure and function.
Pathways Involved: The compound may influence metabolic pathways related to amino acid metabolism and protein synthesis
相似化合物的比较
DL-2,6-Diaminohexanoic acid: A saturated analog without the double bond.
DL-2,6-Diamino-4-hexynoic acid: An analog with a triple bond instead of a double bond.
Comparison:
Structural Differences: DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl has a double bond, while DL-2,6-Diaminohexanoic acid is fully saturated, and DL-2,6-Diamino-4-hexynoic acid has a triple bond.
Reactivity: The presence of the double bond in this compound makes it more reactive in certain chemical reactions compared to its saturated analog.
Biological Activity: The unique structure of DL-trans-2,6-Diamino-4-hexenoic acid . .
属性
IUPAC Name |
2,6-diaminohex-4-enoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENITEMARMPYBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)C(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B612920.png)








